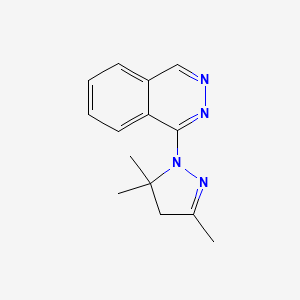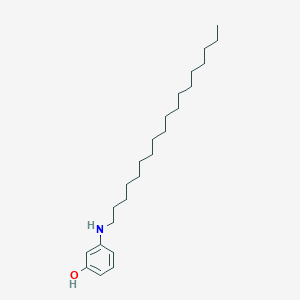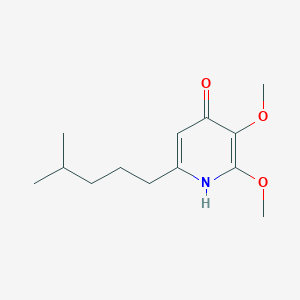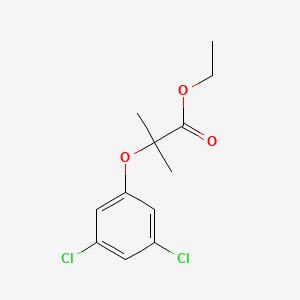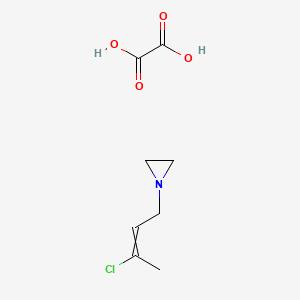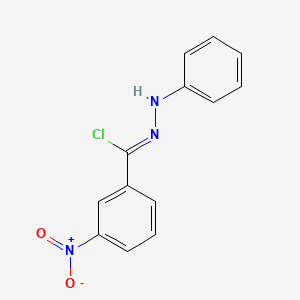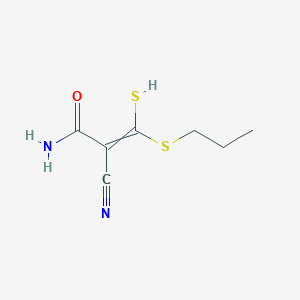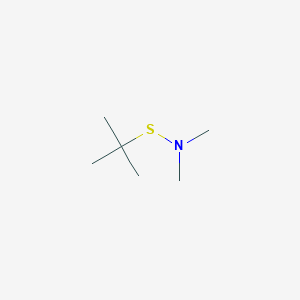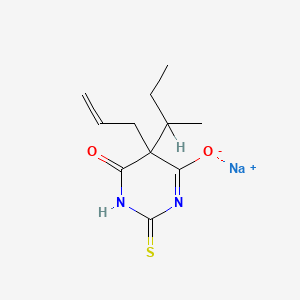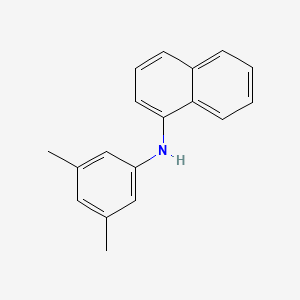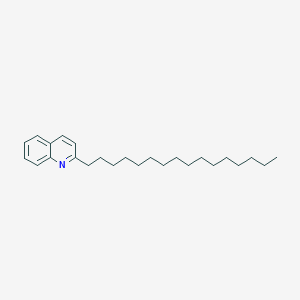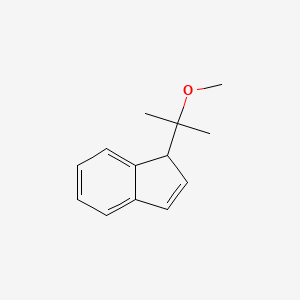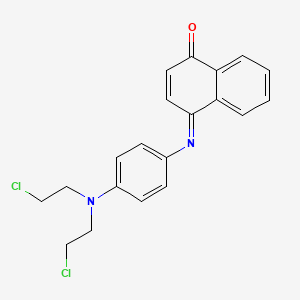
4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a naphthalenone core and a bis(2-chloroethyl)amino group. It has been studied for its potential use in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthalenone core, followed by the introduction of the bis(2-chloroethyl)amino group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different naphthalenone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research has focused on its potential use as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone exerts its effects involves interactions with specific molecular targets and pathways. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
4-(p-Bis(2-chloroethyl)aminophenyl)imino-1(4H)-naphthalenone: shares similarities with other compounds that contain the bis(2-chloroethyl)amino group, such as nitrogen mustards.
Naphthalenone derivatives: Compounds with a naphthalenone core structure also share similarities in terms of their chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
63979-13-5 |
|---|---|
Molecular Formula |
C20H18Cl2N2O |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
4-[4-[bis(2-chloroethyl)amino]phenyl]iminonaphthalen-1-one |
InChI |
InChI=1S/C20H18Cl2N2O/c21-11-13-24(14-12-22)16-7-5-15(6-8-16)23-19-9-10-20(25)18-4-2-1-3-17(18)19/h1-10H,11-14H2 |
InChI Key |
AQCJZOGTECVUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=O)C=CC(=NC3=CC=C(C=C3)N(CCCl)CCCl)C2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Difluoro[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl](/img/structure/B14490018.png)
